

A Comparative Analysis of Specificity: LY345899 vs. TH9619

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LY 345899

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This guide provides a detailed comparison of the specificity of two prominent inhibitors, LY345899 and TH9619, which target key enzymes in the one-carbon (1C) metabolic pathway. This pathway is crucial for the biosynthesis of nucleotides and amino acids, and its upregulation is a hallmark of rapidly proliferating cancer cells. The primary targets for both compounds are methylenetetrahydrofolate dehydrogenase/cyclohydrolase 1 (MTHFD1) and 2 (MTHFD2), making them significant candidates for anticancer therapy.

Core Targets: MTHFD1 and MTHFD2

MTHFD1 is a trifunctional cytosolic enzyme, while MTHFD2 is a bifunctional mitochondrial enzyme; both play critical roles in providing one-carbon units for purine and thymidylate synthesis.^{[1][2]} Due to its high expression in various cancers and low to absent expression in normal adult tissues, MTHFD2 has emerged as a particularly promising therapeutic target.^{[1][3][4][5]}

Quantitative Comparison of Inhibitor Potency

The inhibitory activities of LY345899 and TH9619 have been characterized against their primary targets, MTHFD1 and MTHFD2. The data, presented as IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%), reveals key differences in their potency and selectivity.

Inhibitor	Target	IC50 Value (nM)	Ki Value (nM)
LY345899	MTHFD1	96[3][4][5][6][7]	18[6]
MTHFD2	663[3][4][5][6][7]	-	
TH9619	MTHFD1	16[8]	-
MTHFD2	47 (combined MTHFD1/2)[9]	-	
MTHFD2L	147[8]	-	

Analysis of Specificity and Selectivity

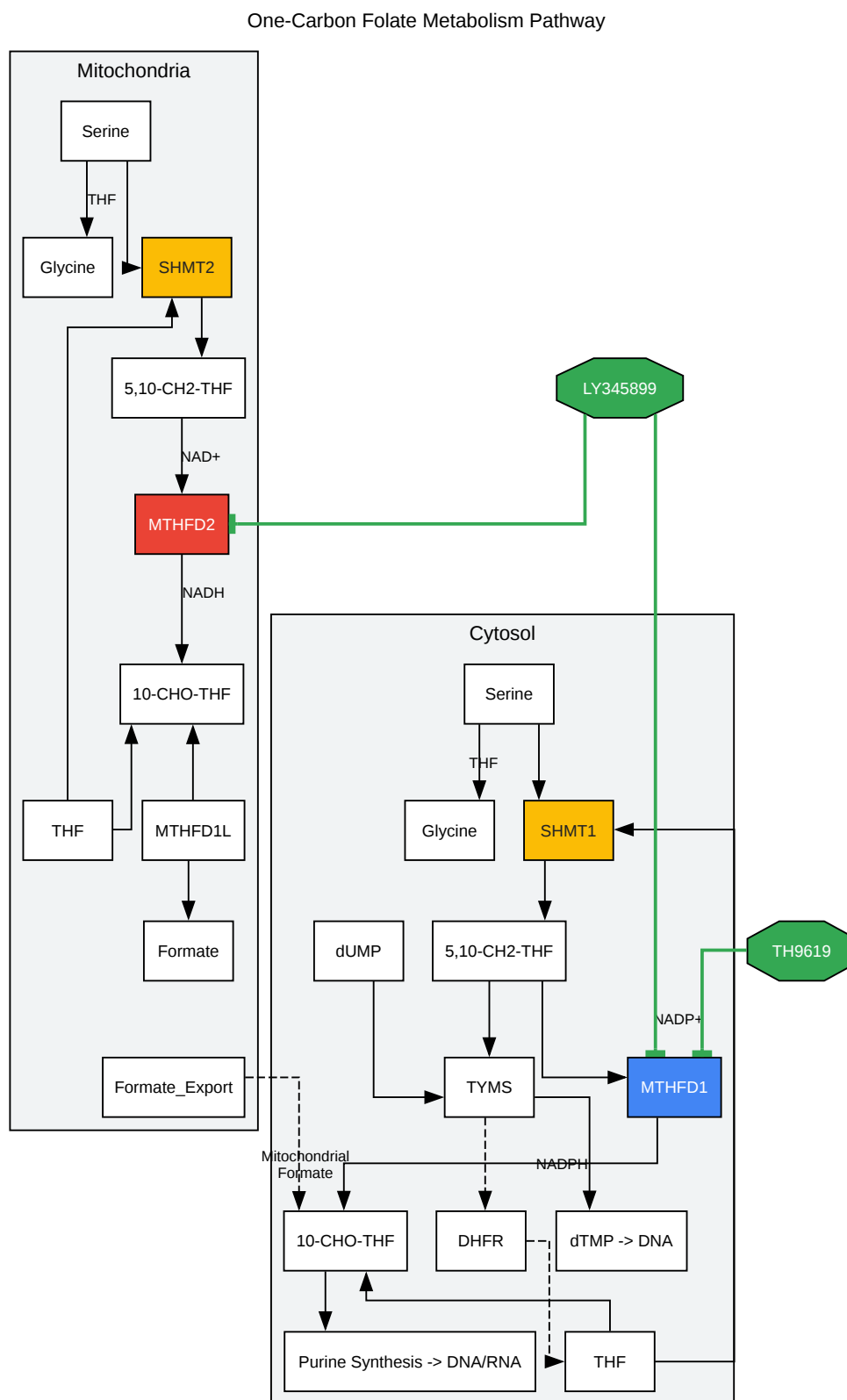
LY345899 is a substrate-based, competitive inhibitor that targets both MTHFD1 and MTHFD2. [3][4] However, biochemical assays demonstrate that it is a significantly more potent inhibitor of the cytosolic enzyme MTHFD1, with an IC50 value nearly seven times lower than that for the mitochondrial MTHFD2. [3][4][5][7] This lack of selectivity for the primary cancer target MTHFD2 is a critical characteristic of LY345899.

TH9619, in contrast, exhibits a more complex and nuanced specificity profile. While enzymatic assays show it to be a potent, non-selective inhibitor of MTHFD1, MTHFD2, and the related isoform MTHFD2L in the low nanomolar range, its activity in a cellular context is distinct. [7][8] Crucially, TH9619 is unable to cross the mitochondrial membrane. [7] This means it does not inhibit mitochondrial MTHFD2, the primary location of the enzyme's metabolic activity. Instead, TH9619 targets cytosolic MTHFD1 and nuclear MTHFD2. [10][11][12]

This unique cellular targeting leads to a mechanism termed "folate trapping." [5][12] By inhibiting cytosolic MTHFD1 in MTHFD2-expressing cancer cells, TH9619 causes an accumulation of the one-carbon intermediate 10-formyl-THF. [5][10] This accumulation sequesters the available pool of cytosolic tetrahydrofolate, starving other essential enzymes and ultimately blocking thymidylate synthesis, which leads to replication stress and selective cancer cell death. [5][12][13]

Signaling and Mechanistic Pathways

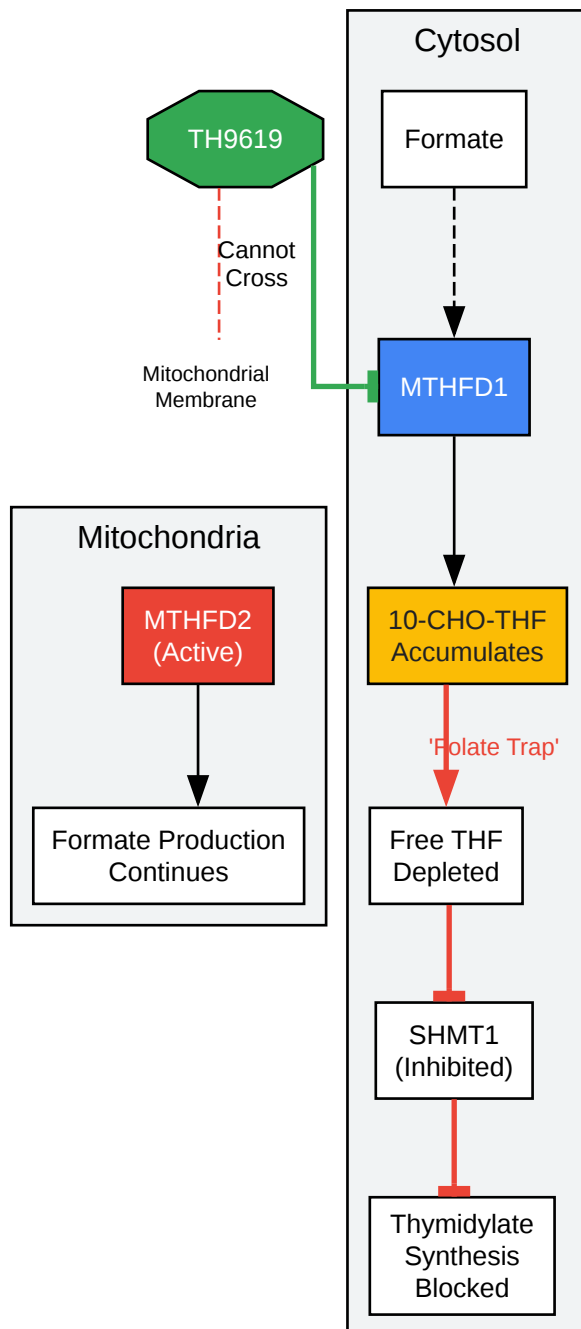
The following diagrams illustrate the one-carbon metabolic pathway and the distinct mechanisms of action for LY345899 and TH9619.



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Caption: Overview of one-carbon metabolism and inhibitor targets.

TH9619 'Folate Trapping' Mechanism

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Caption: TH9619 induces 'folate trapping' via cytosolic MTHFD1 inhibition.

Experimental Protocols

The specificity and target engagement of these inhibitors were confirmed using several key experimental methodologies.

Enzyme Inhibition Assay (IC₅₀ Determination)

This assay directly measures the effect of an inhibitor on the catalytic activity of the purified target enzyme.

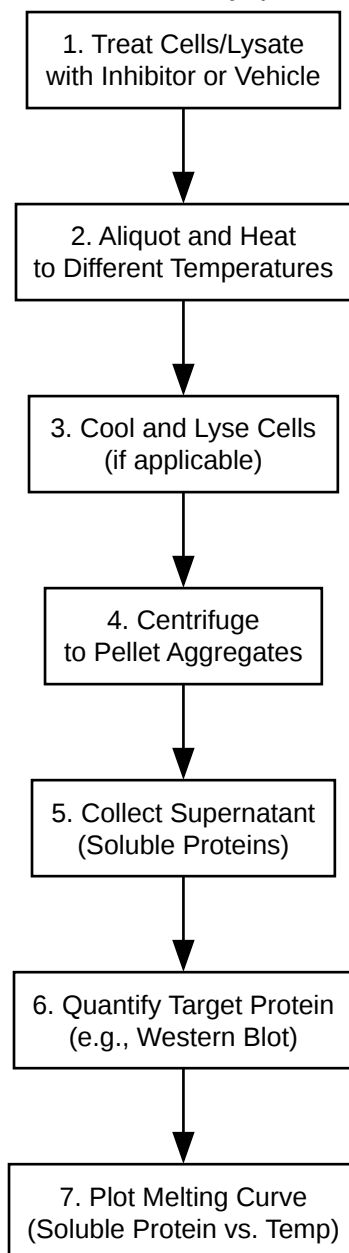
- Objective: To determine the concentration of LY345899 or TH9619 required to inhibit 50% of MTHFD1 or MTHFD2 enzymatic activity.
- Principle: The dehydrogenase activity of MTHFD1/2 is measured by monitoring the reduction of NADP⁺ or NAD⁺ to NADPH or NADH, respectively, which results in an increase in absorbance at 340 nm.
- Methodology:
 - Purified recombinant human MTHFD1 or MTHFD2 enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., LY345899 or TH9619) in a reaction buffer.
 - The enzymatic reaction is initiated by the addition of the substrate (5,10-methylenetetrahydrofolate) and the cofactor (NADP⁺ for MTHFD1, NAD⁺ for MTHFD2).
 - The change in absorbance at 340 nm is recorded over time using a spectrophotometer.
 - Initial reaction velocities are calculated from the linear phase of the reaction progress curves.
 - The percentage of inhibition for each inhibitor concentration is determined relative to a vehicle control (e.g., DMSO).
 - IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct binding of a drug to its target protein in a cellular environment.^[1]

- Objective: To confirm that LY345899 and TH9619 physically engage with MTHFD1/2 in intact cells or cell lysates.^{[1][12][13][14]}
- Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature (T_m).
- Methodology:
 - Intact cells or cell lysates are incubated with the inhibitor or a vehicle control.
 - The samples are divided into aliquots and heated to a range of different temperatures.
 - Heating causes protein denaturation and aggregation. The samples are then cooled, and cells are lysed (if starting with intact cells).
 - Aggregated proteins are removed by centrifugation.
 - The amount of soluble, non-denatured target protein (MTHFD1 or MTHFD2) remaining in the supernatant is quantified using methods like Western blotting or mass spectrometry.
 - A "melting curve" is generated by plotting the amount of soluble protein against temperature. A shift in this curve to a higher temperature in the presence of the inhibitor indicates target engagement.^[14]

Cellular Thermal Shift Assay (CETSA) Workflow



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Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Drug Affinity Responsive Target Stability (DARTS)

Similar to CETSA, DARTS assesses target engagement by measuring protein stability, but it uses protease digestion instead of heat.^[1]

- Objective: To confirm inhibitor binding to its target protein in cell lysates.[12]
- Principle: Ligand binding can alter the conformation of a protein, making it more or less susceptible to proteolytic digestion.
- Methodology:
 - Cell lysates are incubated with the inhibitor or a vehicle control.
 - A protease (e.g., pronase) is added to the lysates for a fixed period.
 - The digestion is stopped, and the remaining proteins are separated by SDS-PAGE.
 - The amount of the target protein (MTHFD1 or MTHFD2) is detected by Western blotting.
 - Increased resistance to proteolysis (i.e., a stronger protein band) in the presence of the inhibitor indicates that the compound has bound to and stabilized the target protein.[12]

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References

1. esrf.fr [esrf.fr]
2. Mitochondrial Methylene Tetrahydrofolate Dehydrogenase (MTHFD2) Overexpression is Associated with Tumor Cell Proliferation and is a Novel Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
3. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
4. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
5. aacrjournals.org [aacrjournals.org]
6. medchemexpress.com [medchemexpress.com]

- 7. MTHFD2: A Retrospective and a Glance into the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding Modes of Xanthine-Derived Selective Allosteric Site Inhibitors of MTHFD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. Item - Targeting MTHFD1 and MTHFD2 as cancer treatment - Karolinska Institutet - Figshare [openarchive.ki.se]
- 12. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [A Comparative Analysis of Specificity: LY345899 vs. TH9619]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613109#comparing-the-specificity-of-ly-345899-and-th9619]

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